(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate
Overview
Description
(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate is a useful research compound. Its molecular formula is C11H20N2O5S and its molecular weight is 292.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be used in photographic applications , suggesting that its target could be the silver halide crystals in photographic film.
Result of Action
The result of Kodak CD 4’s action in photographic development is the reduction of silver ions to metallic silver, forming the dark areas of a photographic negative .
Action Environment
The action of Kodak CD 4, like other photographic developers, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals in the developer solution .
Biochemical Analysis
Biochemical Properties
4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate plays a crucial role in biochemical reactions, particularly in the development of color in photographic films. It interacts with silver halide crystals in the film, reducing them to metallic silver and forming dye images through oxidation reactions. This compound interacts with various enzymes and proteins, including those involved in redox reactions. The nature of these interactions involves the transfer of electrons, which is essential for the development of color images .
Cellular Effects
The effects of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate on cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it can impact cellular metabolism by modifying the activity of enzymes involved in redox reactions .
Molecular Mechanism
The molecular mechanism of action of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate involves its interaction with biomolecules at the molecular level. This compound binds to silver halide crystals in photographic films, reducing them to metallic silver. The oxidized form of the compound then reacts with dye couplers to form dye images. This process involves enzyme inhibition and activation, as well as changes in gene expression related to oxidative stress and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its effectiveness as a color developing agent. Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including oxidative stress and metabolic alterations .
Dosage Effects in Animal Models
The effects of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. High doses of this compound can lead to oxidative stress, enzyme inhibition, and alterations in gene expression .
Metabolic Pathways
4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors involved in oxidative stress responses and metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for its role as a color developing agent in photographic processes .
Transport and Distribution
The transport and distribution of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate within cells and tissues are essential for its biochemical effects. This compound interacts with transporters and binding proteins that facilitate its movement within cells. Its localization and accumulation in specific cellular compartments can influence its activity and function. Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate affects its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization in areas involved in redox reactions and metabolic processes is essential for its role as a color developing agent. These localization mechanisms ensure that the compound exerts its effects precisely where needed .
Properties
IUPAC Name |
2-(4-amino-N-ethyl-3-methylanilino)ethanol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.H2O4S/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10;1-5(2,3)4/h4-5,8,14H,3,6-7,12H2,1-2H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEYRUKUJCHJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25646-77-9, 2359-51-5 (Parent) | |
Record name | Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25646-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PPD 44 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-((4-amino-3-methylphenyl)ethylamino)-, sulfate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028020340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80897435 | |
Record name | (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to white powder with a sweet odor; [Kodak MSDS] | |
Record name | CD-4 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/831 | |
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CAS No. |
28020-34-0, 25646-77-9 | |
Record name | Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28020-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PPD 44 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-((4-amino-3-methylphenyl)ethylamino)-, sulfate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028020340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N4-Ethyl-N4-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine Sulfate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS668SJ6PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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